N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dichlorophenyl group, a pyrazole ring, and a hydrazinyl acetamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Formation of the Hydrazinyl Acetamide Moiety: This step involves the reaction of the pyrazole derivative with an acyl hydrazine to form the hydrazinyl acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
- N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide
Uniqueness
N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinyl)acetamide is unique due to the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
477731-72-9 |
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Molecular Formula |
C27H23Cl2N5O3 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]oxamide |
InChI |
InChI=1S/C27H23Cl2N5O3/c1-2-14-37-22-11-8-18(9-12-22)25-19(17-34(33-25)21-6-4-3-5-7-21)16-30-32-27(36)26(35)31-20-10-13-23(28)24(29)15-20/h3-13,15-17H,2,14H2,1H3,(H,31,35)(H,32,36)/b30-16+ |
InChI Key |
CIOQBRRMIYQTHN-OKCVXOCRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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